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Chemical Background and Pharmaceutical Significance

Azanediyl derivatives (also known as diarylaminodipropionic acid derivatives) represent an important
class of nitrogen-containing organic compounds with demonstrated significance in medicinal chemistry and
drug development. These compounds are characterized by a central nitrogen atom connected to aromatic
systems and propionic acid chains, creating versatile scaffolds that can be structurally modified to optimize
pharmacological properties. The growing global health crisis of antimicrobial resistance (AMR),
particularly among ESKAPE group pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella
pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has intensified
the search for novel chemotherapeutic agents with activity against drug-resistant bacterial strains. The
azanediyl-based molecular framework has emerged as a promising candidate in this endeavor,
demonstrating potent activity against clinically relevant multidrug-resistant pathogens including methicillin-

resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococci* (VRE).

Recent studies have revealed that N-substituted B-amino acid derivatives bearing hydroxyphenyl moieties
exhibit structure-dependent antimicrobial activity with particular efficacy against Gram-positive pathogens.
These compounds represent an important development in the field of antimicrobial drug discovery, as they

potentially overcome conventional resistance mechanisms such as enzymatic degradation, efflux pump
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overexpression, and target site modification. Additionally, certain azanediyl derivatives have demonstrated
antiproliferative activity in drug-resistant cancer cell lines, suggesting potential applications in oncology
beyond their antimicrobial utility. The synthesis of these compounds typically involves nucleophilic
aromatic substitution reactions, esterification, hydrazinolysis, and condensation reactions that allow for

systematic structural variation to establish structure-activity relationships.

Synthetic Methodologies for Azanediyl Derivatives

Core Synthesis of 3,3'-((Hydroxyphenyl)azanediyl)dipropionic
Acid Scaffolds

The foundational synthesis of azanediyl derivatives begins with the preparation of the 3,3'-
((hydroxyphenyl)azanediyl)dipropionic acid core structure through a direct nucleophilic addition reaction.
The most efficient protocol involves reacting m-aminophenol (5.45 g, 50 mmol) with acrylic acid (10.81 g,
150 mmol) in aqueous medium (5 mL water) at elevated temperature (75°C) for 5 hours [1]. This reaction
proceeds through a Michael-type addition mechanism where the aromatic amine attacks the f-carbon of the
acrylic acid, followed by proton transfer and subsequent addition of a second equivalent of acrylic acid. The
product precipitates directly from the reaction mixture upon cooling, requiring only filtration and
recrystallization from a water-ethanol mixture to obtain the pure compound as a light brown powder with a

respectable yield of 75% and melting point of 150-152°C [1].

For the isomeric 2-hydroxyphenyl variant, a similar approach can be employed using o-aminophenol (10.9
g, 100 mmol) and acrylic acid (18 g, 250 mmol) in water (100 mL), though this requires extended reflux
conditions (14 hours) to achieve complete conversion [2]. The product is obtained as a white powder after
filtration and washing with propan-2-ol, with a comparable yield of 75% and a higher melting point (181-
183°C), suggesting potentially different crystalline packing in the solid state [2]. The structural similarity yet
distinct physical properties of these isomeric compounds provides opportunities for exploring how

regiochemistry influences biological activity and physicochemical properties.

Table 1: Comparative Synthesis of Hydroxyphenyl Azanediyl Dipropionic Acid Isomers
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Parameter 3-Hydroxyphenyl Isomer 2-Hydroxyphenyl Isomer

Starting Material m-Aminophenol o-Aminophenol

Acrylic Acid 3 equiv 2.5 equiv

Equivalents

Reaction Conditions 75°C,5h Reflux, 14 h

Solvent System Water (5 mL) Water (100 mL)

Workup Procedure Filtration, recrystallization Filtration, washing (propan-2-
(water/ethanol) ol)

Yield 75% 75%

Melting Point 150-152°C 181-183°C

Physical Form Light brown powder White powder

Derivatization Strategies and Functional Group Manipulations

Following preparation of the core azanediyl scaffold, extensive derivatization can be performed to explore
structure-activity relationships and optimize pharmacological properties. The carboxylic acid functionalities
serve as versatile handles for chemical modification through standard esterification, hydrazide formation,
and amide coupling reactions. For instance, ester derivatives can be prepared by treating the dipropionic
acid core with methanol in the presence of concentrated sulfuric acid as a catalyst, heating under reflux

for 7 hours to obtain the corresponding dimethyl ester in 56% yield after recrystallization from propan-2-ol

[1].

More elaborate derivatization can be achieved through hydrazinolysis of the ester intermediates, followed
by condensation with various aryl aldehydes and heterocyclic carboxaldehydes to generate diverse
hydrazone derivatives. These secondary transformations significantly expand the structural diversity
accessible from the common azanediyl core and allow for systematic investigation of how steric, electronic,
and lipophilic properties influence biological activity. The synthetic workflow below illustrates the

complete derivatization pathway from the core azanediyl scaffold to various advanced intermediates:
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Structural Characterization and Analytical Data

Spectroscopic Properties and Structural Confirmation

Comprehensive structural characterization of azanediyl derivatives is essential for confirming synthetic
success and ensuring compound purity for biological evaluation. Nuclear Magnetic Resonance (NMR)
spectroscopy provides detailed information about the molecular structure and purity of synthesized
compounds. For the core 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid, characteristic signals in the
("1)H NMR spectrum (400 MHz, DMSO-d6) include triplet resonances at 6 2.44 ppm (4H, 2x CH2CO) and
8 3.49 ppm (4H, 2x NCHz2), along with distinctive aromatic proton patterns between § 5.99-6.94 ppm for the
trisubstituted phenyl ring [1]. The (A{13})C NMR spectrum (101 MHz, DMSO-d6) shows characteristic
carbonyl carbon signals at § 173.30 ppm and aromatic carbon signals between § 99.11-158.53 ppm,

providing confirmation of the molecular structure [1].
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Fourier-Transform Infrared (FTIR) spectroscopy offers complementary structural information,
particularly regarding functional groups. The core azanediyl dipropionic acid exhibits broad OH stretching
vibrations around 3323 cm™! and a strong carbonyl stretching band at 1662 cm~! [1]. For more complex
derivatives such as diethyl 3,3'-(ethane-1,2-diylbis(azanediyl))bis(but-2-enoate), additional computational
studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can provide optimized
geometric parameters that show excellent agreement with experimental X-ray crystallographic data,

validating both the experimental and computational approaches [3].

Table 2: Characteristic Spectroscopic Data for Azanediyl Derivatives

Analytical Method Key Diagnostic Features Structural Significance

("1)H NMR Triplet at 6 2.29-2.53 ppm (CH2CO) Confirms methylene spacer adjacent to

carbonyl

(M13})C NMR

FTIR

Mass
Spectrometry

Triplet at 6 3.18-3.51 ppm (NCH2)

Multiplet at 6 6.03-7.06 ppm (ArH)

Signal at 0 173.30-175.30 ppm (C=0)

Signals at 6 46.25-48.60 ppm (NCH2)

Signals at & 31.70-32.40 ppm
(CH2CO)

Broad band at 3323-3500 cm~1 (O-H)

Strong band at 1662-1730 cm~1 (C=0)

Bands at 1590-1620 cm~1 (C=C)

Molecular ion peaks

Verifies nitrogen connectivity

Characterizes aromatic substitution
pattern

Confirms carboxylic acid/ester
functionality

Supports N-alkylation

Completes structural assignment

Indicates hydroxyl functionality

Confirms carbonyl groups

Suggests aromatic character

Confirms molecular mass and purity
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Analytical Method Key Diagnostic Features Structural Significance
Elemental C, H, N percentages within £0.3% of Verifies composition and purity
Analysis theoretical

Computational Analysis and Electronic Properties

Advanced computational studies provide valuable insights into the electronic properties and reactivity
descriptors of azanediyl derivatives. For diethyl 3,3'-(ethane-1,2-diylbis(azanediyl))bis(but-2-enoate),
frontier molecular orbital (FMO) analysis reveals a highest occupied molecular orbital-lowest
unoccupied molecular orbital (HOMO-LUMO) energy gap of 5.01723 eV, indicating good stability and
potential chemical reactivity [3]. The hyperpolarizability value calculated for this compound (5.8832x1073°
esu) suggests significant nonlinear optical (NLO) properties, which may have implications for material

science applications beyond pharmaceutical uses [3].

Fukui function analysis further elucidates the local reactivity descriptors, identifying specific atomic sites
with heightened susceptibility toward nucleophilic or electrophilic attack. This information is particularly
valuable for understanding potential metabolic transformation sites or designing further structural
modifications. Molecular electrostatic potential (MEP) mapping visualizes the charge distribution across
the molecule, revealing electron-rich and electron-deficient regions that influence intermolecular interactions
and biological activity [3]. These computational approaches, combined with experimental spectroscopic data,
provide a comprehensive understanding of the structural and electronic features that govern the biological

properties of azanediyl derivatives.

Biological Evaluation and Antimicrobial Activity

Antimicrobial Performance Against Drug-Resistant Pathogens

The antimicrobial activity of azanediyl derivatives has been systematically evaluated against a panel of
clinically relevant drug-resistant bacterial pathogens, with particular focus on Gram-positive organisms

such as MRSA and VRE. Structure-activity relationship studies reveal that the nature of the aryl substituent
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significantly influences antimicrobial potency, with electron-withdrawing groups such as nitro
substituents generally enhancing activity against resistant strains [1] [2]. For instance, compound 9 (bearing
a 4-nitrophenyl group) and compound 17 (containing a 5-nitro-2-thienyl group) demonstrated exceptional
activity against S. aureus MRSA USA300 lineage strain TCH-1516, with minimum inhibitory concentration
(MIC) values of 4-16 pg/mL [2].

The most promising compounds exhibit a dual antimicrobial and anticancer profile, with compounds 5, 6,
and 25 showing significant antiproliferative activity in cisplatin-resistant FaDu head and neck cancer cells at
low micromolar concentrations [1]. Mechanistic studies indicate that these compounds induce significant
oxidative stress in cancer cells while demonstrating low cytotoxic activity in non-cancerous HEK293 cells,
suggesting a potential therapeutic window [1]. Additionally, in silico modeling reveals that compound 25
interacts with HER-2 and ¢-MET proteins, providing insight into potential molecular targets for this class

of compounds [1].

Table 3: Antimicrobial Activity of Selected Azanediyl Derivatives

Compound Structural Features Biological Activity MIC Values (ug/mL)

9 4-Nitrophenyl Anti-MRSA activity 4-16 pg/mL vs. S. aureus TCH-1516
substituent

17 5-Nitro-2-thienyl Anti-MRSA activity 4-16 pg/mL vs. S. aureus TCH-1516
group

18 5-Nitro-2-furyl group Anti-MRSA activity 4-16 pg/mL vs. S. aureus TCH-1516

26 Optimized structure Broad-spectrum vs. Comparable to control antibiotics vs. S.
with 2-hydroxyphenyl Gram-positive aureus TCH-1516 and E. faecalis AR-
core bacteria and fungi 0781; 16 pg/mL vs. C. albicans AR-

0761

5,6, 25 Varied aryl Anticancer activity Low micromolar concentrations

substituents (cisplatin-resistant
FaDu cells)

Structure-Activity Relationship Analysis
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Systematic evaluation of azanediyl derivatives has revealed important structure-activity relationships
(SAR) that guide further optimization. The presence of a hydroxyphenyl core appears essential for
antimicrobial activity, with the regioisomeric position (2- vs. 3-hydroxyphenyl) influencing the spectrum of
activity and potency [1] [2]. Incorporation of extended aromatic systems such as 1-naphthyl groups or
electron-deficient heterocycles including 5-nitro-2-thienyl and 5-nitro-2-furyl substituents generally
enhances activity against Gram-positive pathogens [1]. The physicochemical properties of these
compounds, particularly lipophilicity and hydrogen bonding capacity, appear to critically influence

cellular penetration and target engagement.

The diagram below illustrates the key structure-activity relationships identified for azanediyl derivatives:

Hydroxyphenyl Core
(Essential for activity)

BT o—

Click to download full resolution via product page

Experimental Protocols

Protocol 1: Synthesis of 3,3'-((3-
Hydroxyphenyl)azanediyl)dipropionic Acid

Objective: Preparation of the core azanediyl scaffold for further derivatization.

Materials:

e m-Aminophenol (5.45 g, 50 mmol)

e Acrylic acid (10.81 g, 150 mmol, 3 equiv)
e Deionized water (5 mL)

¢ Diethyl ether for washing

e Ethanol for recrystallization
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Procedure:

e Charge a 100 mL round-bottom flask with m-aminophenol (5.45 g, 50 mmol) and acrylic acid (10.81 g,
150 mmol).

e Add deionized water (5 mL) and attach a reflux condenser.

e Heat the reaction mixture at 75°C with stirring for 5 hours using an oil bath or heating mantle.

e Monitor reaction completion by TLC (silica gel, ethyl acetate:hexanes 1:1, UV visualization).

e After completion, allow the reaction mixture to cool slowly to room temperature, then further cool in an
ice bath to promote crystallization.

e Collect the crystalline product by vacuum filtration using a Buichner funnel.

e Wash the solid thoroughly with diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

e Recrystallize the crude product from a water-ethanol mixture (1:1 v/v) to afford pure 3,3"-((3-
hydroxyphenyl)azanediyl)dipropionic acid as a light brown powder.

e Dry the product under vacuum at 50°C for 6 hours to constant weight.

Expected Results: 18.97 g (75% yield) of light brown powder; m.p. 150-152°C.

Characterization:

e (*1)H NMR (400 MHz, DMSO-d6) 8: 2.44 (t, J = 7.1 Hz, 4H, 2x CH2CO0), 3.49 (t, J = 7.1 Hz, 4H, 2x
NCHz2), 5.99-6.15 (m, 3H, HAr), 6.94 (t, J = 8.0 Hz, 1H HAr), 9.02 (s, 1H, OH), 12.25 (s, 2H, COOH).

e (M13})C NMR (101 MHz, DMSO0-d6) d: 32.05 (CH2CO), 46.40 (NCH2), 99.11, 103.31, 103.63,
129.99, 148.21, 158.53 (CAr), 173.30 (C=0).

e FTIR (KBr): vmax 3323 (OH), 1662 (C=0) cm™1.

Protocol 2: Synthesis of Dimethyl 3,3'-((3-
hydroxyphenyl)azanediyl)dipropionate

Objective: Esterification of the core azanediyl dipropionic acid to generate ester intermediate for further

derivatization.

Materials:

¢ 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic acid (0.51 g, 2 mmol)
e Concentrated sulfuric acid (1 mL)

e Methanol (7 mL)

¢ 5% sodium carbonate solution

e Propan-2-ol for recrystallization
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Procedure:

e Charge a 50 mL round-bottom flask with 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid (0.51 g, 2
mmol).

e Add methanol (7 mL) and concentrated sulfuric acid (1 mL) carefully with stirring.

¢ Attach a reflux condenser and heat the mixture under reflux for 7 hours.

e Monitor reaction progress by TLC (silica gel, dichloromethane:methanol 9:1, UV visualization).

e After completion, cool the reaction mixture to room temperature and carefully evaporate the solvent
under reduced pressure using a rotary evaporator.

¢ Neutralize the residue with 5% sodium carbonate solution to pH 7 with stirring.

e Collect the resulting solid by vacuum filtration.

e Wash the solid thoroughly with plenty of water to remove inorganic salts.

¢ Recrystallize from propan-2-ol to afford pure dimethyl ester as a light brown powder.

Expected Results: 0.31 g (56% yield) of light brown powder; m.p. 155-157°C.

Characterization:

e ("1)H NMR (400 MHz, DMSO-d6) d: 2.53 (overlaps with DMSO-d6, 4H, 2x CH2CO), 3.51 (t,J=7.1
Hz, 4H, 2x NCHz2), 3.60 (s, 6H, 2x CHs), 6.03-6.14 (m, 3H, HAr), 6.94 (t, J = 8.4 Hz, 1H, HAr), 9.05
(s, 1H, OH).

e ("{13})C NMR (101 MHz, DMSO-d6) &: 31.70 (CH2CO), 46.25 (NCH2), 51.40 (CHs).

Protocol 3: Antimicrobial Susceptibility Testing

Objective: Evaluation of synthesized azanediyl derivatives against drug-resistant bacterial pathogens.

Materials:

e Test compounds (synthesized azanediyl derivatives)

¢ Reference antibiotics (vancomycin, linezolid as controls)

¢ Mueller-Hinton broth

e Bacterial strains: MRSA USA300 TCH-1516, VRE AR-0781
e 96-well microtiter plates

¢ Sterile DMSO for compound solubilization

Procedure:

e Prepare stock solutions of test compounds in DMSO at 5120 pg/mL concentration.
e Perform twofold serial dilutions in Mueller-Hinton broth across 96-well microtiter plates.
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e Standardize bacterial inoculum to 0.5 McFarland standard (~1.5 x 108 CFU/mL) in sterile saline.

e Further dilute bacterial suspension in Mueller-Hinton broth to achieve final inoculum of 5 x 103
CFU/mL.

e Add standardized bacterial suspension to each well of the microtiter plate containing serial dilutions of
test compounds.

¢ Include growth control (bacteria without compound), sterility control (broth only), and solvent control
(DMSO at highest concentration used).

¢ Incubate plates at 35°C for 16-20 hours under ambient atmosphere.

e Determine MIC as the lowest concentration of compound that completely inhibits visible growth.

e Perform all tests in triplicate to ensure reproducibility.

Quality Control:

¢ Include reference strains with known MIC values for quality control.

e Ensure DMSO concentration does not exceed 1% (v/v) as higher concentrations may affect bacterial
growth.

e Verify inoculum purity by subculturing on appropriate agar plates.

Conclusion and Future Perspectives

The synthesis and biological evaluation of azanediyl derivatives outlined in these Application Notes
demonstrate the significant potential of this chemical class as a source of novel antimicrobial agents
targeting drug-resistant pathogens. The synthetic methodologies presented allow for efficient preparation of
the core scaffold and systematic structural diversification to explore structure-activity relationships. The
protocols for biological evaluation provide standardized methods for assessing antimicrobial activity

against clinically relevant drug-resistant bacteria.

Future directions for research on azanediyl derivatives should include mechanistic studies to elucidate their
precise molecular targets and modes of action, in vive efficacy studies in appropriate infection models, and
comprehensive ADMET profiling to assess their drug-like properties and potential for further development.
The dual antimicrobial and anticancer activities observed for some derivatives warrant further
investigation into potential connections between these biological activities and possible applications in
combination therapies. The structural tractability of this compound class suggests significant potential for
further optimization through medicinal chemistry approaches to enhance potency, improve selectivity, and

optimize pharmacokinetic properties.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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